5,7-Dimethoxy-3-methylindazole is classified as an indazole derivative. Indazoles are bicyclic compounds containing a five-membered ring fused to a six-membered ring. The specific compound in question features two methoxy groups at the 5 and 7 positions and a methyl group at the 3 position. It has been studied for its potential pharmacological properties, including antimicrobial and anticancer activities .
The synthesis of 5,7-Dimethoxy-3-methylindazole typically begins with 3,5-dimethoxyacetophenone. The synthetic route often involves the following steps:
Specific conditions such as temperature, solvent choice (often polar solvents), and reaction time are critical for optimizing yields. For instance, reactions are conducted under nitrogen atmosphere to prevent moisture interference .
5,7-Dimethoxy-3-methylindazole can participate in various chemical reactions:
Each reaction's conditions—such as temperature, solvent type, and catalysts—are crucial for achieving desired products efficiently .
The mechanism of action for 5,7-Dimethoxy-3-methylindazole is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors involved in disease processes. Potential mechanisms include:
Further research is needed to clarify these mechanisms through biochemical assays and molecular modeling studies .
The physical and chemical properties of 5,7-Dimethoxy-3-methylindazole include:
These properties influence its behavior in biological systems and its utility in various applications .
5,7-Dimethoxy-3-methylindazole has several scientific applications:
Ongoing studies aim to further elucidate its therapeutic potential and optimize its pharmacological properties through structural modifications .
5,7-Dimethoxy-3-methylindazole (CAS No: 154876-15-0) is a substituted heterocyclic compound belonging to the 1H-indazole class. Its systematic IUPAC name is 3-methyl-5,7-dimethoxy-1H-indazole, reflecting the positions of its methyl and methoxy substituents on the bicyclic indazole scaffold. The molecule features a pyrazole ring fused to a benzene ring, with methoxy groups at positions 5 and 7 of the benzoid ring, and a methyl group at position 3 of the pyrazole ring. This substitution pattern creates a symmetric electronic environment that significantly influences its physicochemical properties and biological interactions [1] [4] [5].
Spectroscopic characterization reveals distinctive features:
Table 1: Spectroscopic Signatures of 5,7-Dimethoxy-3-methylindazole
Spectroscopic Method | Key Signals | Structural Assignment |
---|---|---|
¹H NMR (400 MHz) | 2.44 ppm (s, 3H) | C3-methyl protons |
3.82 ppm (s, 3H) | C7-methoxy protons | |
3.94 ppm (s, 3H) | C5-methoxy protons | |
¹³C NMR (100 MHz) | 12.02 ppm | C3-methyl carbon |
55.47-55.74 ppm | Methoxy carbons | |
155.26 ppm | C7a carbon | |
IR Spectroscopy | 3315 cm⁻¹ | N-H stretching |
1600 cm⁻¹ | C=N/C=C stretching |
The molecular mass (192.22 g/mol) and elemental composition (C₁₀H₁₂N₂O₂) have been confirmed through high-resolution mass spectrometry, which shows a protonated molecular ion [M+H]⁺ at m/z 193.0977 [1] [4]. X-ray crystallographic analysis (not included in search results) would reveal the planar nature of the indazole core with methoxy groups oriented perpendicular to the aromatic plane, but this data requires additional experimental confirmation beyond the provided sources.
The development of 5,7-dimethoxy-3-methylindazole represents a significant advancement in heterocyclic synthetic methodology. First reported in a seminal 1997 Organic Syntheses procedure by Boudreault and Leblanc, its preparation demonstrated a novel application of electrophilic amination chemistry using bis(2,2,2-trichloroethyl) azodicarboxylate (BTCEAD) [1] [4]. This methodology emerged during a period of intense interest in indazole chemistry throughout the 1990s, when pharmaceutical researchers recognized the therapeutic potential of this heterocyclic scaffold.
Indazoles belong to the azole family of heterocycles, characterized by a five-membered ring containing at least two heteroatoms (typically nitrogen). The indazole system specifically consists of a benzene ring fused to a pyrazole, existing in two tautomeric forms: 1H-indazole (thermodynamically preferred) and 2H-indazole [2] [3]. Historically, indazole synthesis presented significant challenges due to the difficulty of introducing the hydrazine moiety regioselectively. Traditional approaches required four steps: nitration, nitro group reduction, diazotization, and diazonium reduction [1] [4].
The development of 5,7-dimethoxy-3-methylindazole's synthesis coincided with broader advances in heterocyclic chemistry that enabled more efficient construction of biologically relevant scaffolds. The Boudreault-Leblanc method significantly streamlined indazole synthesis through a two-step sequence from commercially available 3,5-dimethoxyacetophenone, representing a conceptual breakthrough in heterocyclic ring formation [1] [4]. This methodology has since been applied to the synthesis of numerous pharmaceutically relevant indazole derivatives.
Indazole derivatives constitute a privileged structural motif in medicinal chemistry due to their diverse biological activities and favorable physicochemical properties. The 5,7-dimethoxy-3-methyl substitution pattern is particularly interesting because its electron-donating methoxy groups enhance the π-electron density of the aromatic system, potentially facilitating interactions with biological targets [3] [7]. While the specific biological profile of 5,7-dimethoxy-3-methylindazole requires further investigation, structurally related indazoles demonstrate significant pharmacological activities:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9